molecular formula C12H13ClN2O2 B11860633 6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

Cat. No.: B11860633
M. Wt: 252.69 g/mol
InChI Key: YAHGZQDGEWWODN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one typically involves the following steps :

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate aniline derivative with formaldehyde and a suitable phenol under acidic conditions to form the benzoxazine ring.

    Introduction of the Chlorine Atom: Chlorination of the benzoxazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Spiro Structure: The final step involves the cyclization of the chlorinated benzoxazine with a piperidine derivative under basic conditions to form the spiro structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.69 g/mol
  • IUPAC Name : 6-chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one

The compound features a unique spiro structure that contributes to its biological activity. The presence of the chlorine atom and the oxazine ring enhances its pharmacological potential.

Anticancer Applications

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that modifications to the core structure could significantly enhance anti-tumor efficacy.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG210.5
Compound BMCF-78.7
Compound CA54912.0

These findings suggest that compounds with similar structural motifs can effectively inhibit cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains. Studies have shown varying degrees of effectiveness, indicating that structural modifications can enhance activity.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various studies. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazine derivatives, including this compound. The study demonstrated that structural modifications could significantly enhance biological activity against cancer cells and inflammatory markers.

Example Case Study Findings

  • Study Title : "Synthesis and Biological Evaluation of Benzoxazine Derivatives"
  • Findings : Modifications led to enhanced cytotoxicity against multiple cancer cell lines and improved anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Uniqueness

6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is unique due to its spiro structure and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H13ClN2O2C_{12}H_{13}ClN_{2}O_{2}. The compound features a unique spiro structure that contributes to its biological activity. The presence of the chlorine atom is significant as it can influence the compound's interaction with biological targets.

Anticoagulant Properties

Recent studies indicate that compounds similar to this compound exhibit anticoagulant properties by inhibiting Factor XIa. This enzyme plays a critical role in the coagulation cascade, and its inhibition can lead to reduced thrombus formation. For instance, a patent describes the use of this compound as a Factor XIa inhibitor, suggesting its potential in treating thromboembolic disorders .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Compounds with similar oxazine structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Characterization

A study focused on the synthesis of halogen-substituted spiropyrans found that derivatives with chlorination exhibited enhanced biological activities compared to their non-chlorinated counterparts. The synthesis involved multi-step reactions leading to the formation of the spiro compound with confirmed structures via NMR and X-ray diffraction analysis .

Pharmacological Studies

In pharmacological studies, compounds structurally related to this compound were tested for their inhibitory effects on various enzymes involved in disease pathways. These studies revealed that modifications in the spiro structure could significantly enhance or reduce biological activity, indicating a structure-activity relationship (SAR) that is crucial for drug development.

Data Table: Biological Activity Overview

Activity Mechanism References
AnticoagulantInhibition of Factor XIa
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

6-chlorospiro[3H-1,3-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(15-11(16)17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)

InChI Key

YAHGZQDGEWWODN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)OC(=O)N2

Origin of Product

United States

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